6-(4-Methoxyphenoxy)pyridazin-3-amine
Overview
Description
“6-(4-Methoxyphenoxy)pyridazin-3-amine” is a chemical compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.23 . The compound contains a pyridazin-3-amine group attached to a methoxyphenoxy group .
Molecular Structure Analysis
The molecular structure of “6-(4-Methoxyphenoxy)pyridazin-3-amine” consists of a pyridazin-3-amine group attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C11H11N3O2/c1-15-8-2-4-9 (5-3-8)16-11-7-6-10 (12)13-14-11/h2-7H,1H3, (H2,12,13) .Physical And Chemical Properties Analysis
“6-(4-Methoxyphenoxy)pyridazin-3-amine” has a molecular weight of 217.22 g/mol . It has a topological polar surface area of 70.3 Ų and a complexity of 207 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .Scientific Research Applications
Synthesis of Pyridazinone Derivatives : Soliman and El-Sakka (2011) synthesized 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, a process involving Friedel-Crafts acylation and cyclization reactions. This study is significant in exploring the synthetic pathways and structural aspects of pyridazinone derivatives, which are closely related to 6-(4-Methoxyphenoxy)pyridazin-3-amine (Soliman & El-Sakka, 2011).
Synthesis of γ-Lactames and Perhydro-1,2-Pyridazin-3-Ones : Amri, Gaied, Ayed, and Villieras (1992) reported the synthesis of α and β-functionalized γ-lactames and perhydro-1,2-pyridazin-3-ones. This research contributes to the understanding of how primary amines and hydrazines react with acrylonitrile derivatives to form these compounds (Amri et al., 1992).
Preparation of Imidazo[1,2-B]Pyridazines : Barlin (1986) prepared a series of imidazo[1,2-b]pyridazines from pyridazin-3-amines. This research is relevant for understanding the chemical behavior and potential applications of pyridazin-3-amines in synthesizing complex heterocyclic structures (Barlin, 1986).
Synthesis of 6-Amino-5-Hydroxypyridazin-3(2H)-Ones : Dragovich et al. (2008) described the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones. This study is important for the development of new methodologies in synthesizing pyridazinone derivatives (Dragovich et al., 2008).
N-Nitration of Secondary Amines : Park et al. (2003) explored the N-nitration of secondary amines with 4-chloro-5-methoxy-2-nitropyridazin-3-one, demonstrating the potential for nitro group transfer in the presence of 5-methoxy and 5-ethoxy derivatives (Park et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6-(4-methoxyphenoxy)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBFXCNFQQNJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567243 | |
Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenoxy)pyridazin-3-amine | |
CAS RN |
121041-41-6 | |
Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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